molecular formula C6H3BrFNO B595454 3-Bromo-5-fluoroisonicotinaldehyde CAS No. 1227573-02-5

3-Bromo-5-fluoroisonicotinaldehyde

Cat. No. B595454
CAS RN: 1227573-02-5
M. Wt: 203.998
InChI Key: ZGYWTNJGTMRSDK-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It has a molecular weight of 204 .


Synthesis Analysis

The synthesis of 3-Bromo-5-fluoroisonicotinaldehyde involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran at -65℃ . The reaction mixture is stirred at this temperature for 30 minutes, then 3-bromo-5-fluoropyridine is added and stirred at the same temperature for another 30 minutes .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoroisonicotinaldehyde is 1S/C6H3BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H . This code provides a standard way to encode the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-5-fluoroisonicotinaldehyde is a solid at room temperature . It has a molecular weight of 204 . The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .

Scientific Research Applications

  • Versatile Synthesis of Pyridines and Pyridones

    • The synthesis of 5-bromo-2-fluoropyridines involved a two-step Suzuki reaction, demonstrating the utility of bromo-fluoro compounds in creating complex pyridine structures, which can further be converted to 2-pyridones (Sutherland & Gallagher, 2003).
  • Chemoselective Amination

    • The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine showcased the potential of bromo-fluoro compounds in facilitating selective chemical reactions, a pivotal process in medicinal chemistry and the design of pharmaceuticals (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
  • Chirality Probes

    • Bromo-fluoro compounds have been used to study chirality, an essential aspect in the synthesis of enantiomerically pure substances, which is crucial in drug development (Schreiner et al., 2002).
  • Cancer Gene Therapy Monitoring

    • Bromo-fluoro compounds have been synthesized for potential use as radiotracers in monitoring cancer gene therapy, indicating their utility in diagnostic imaging and therapy monitoring (Yu et al., 2003).
  • Fluorescent Probes

    • Compounds like 3-bromo-5-methylsalicylaldehyde fluorescein hydrazone have been used as colorimetric probes for detecting metal ions, highlighting the role of bromo-fluoro compounds in creating sensitive detection systems for various applications (Zhang & Zhang, 2014).

Safety And Hazards

3-Bromo-5-fluoroisonicotinaldehyde is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) and it may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYWTNJGTMRSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700088
Record name 3-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoroisonicotinaldehyde

CAS RN

1227573-02-5
Record name 3-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoropyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-BuLi (1.6 M in hexanes, 2.250 mL, 3.60 mmol) was added dropwise to a solution of diisopropylamine (0.556 mL, 3.90 mmol) in THF (20 mL) at −78° C. under inert gas (N2). The resulting mixture was warmed up to ˜−50° C. and stirred for 10 min and cooled again to −78° C. A solution of 3-bromo-5-fluoropyridine (528 mg, 3 mmol) in THF (5 mL) was added dropwise at this temperature. The reaction mixture turned from clear light brown to heterogenous light brown. After 30 min, DMF (0.256 mL, 3.30 mmol) was added dropwise and the resulting mixture was stirred for 30 min. The reaction was quenched by MeOH then NH4Cl (saturated solution) and warmed up to room temperature. After concentration, the residue was dissolved in CH2Cl2 and washed with NaHCO3 (Saturated solution). After drying over Na2SO4, concentration, the residue was purified by column (Heptane to CH2Cl2) and yielded slightly yellow crystal (380 mg). 1H NMR (400.3 MHz, CDCl3): δ 8.58 (s, 1H), 8.72 (s, 1H), 10.33 (s, 1H).
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
0.556 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.256 mL
Type
reactant
Reaction Step Three

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